molecular formula C18H20N4O5S B2372037 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide CAS No. 894019-23-9

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

Numéro de catalogue: B2372037
Numéro CAS: 894019-23-9
Poids moléculaire: 404.44
Clé InChI: SKLCSYYYYNPUEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzenesulfonamide core linked via a urea group to a 5-oxopyrrolidin-3-yl moiety substituted with a 3-methoxyphenyl group. The 3-methoxy substituent may influence electronic and steric properties, affecting receptor binding or metabolic stability .

Propriétés

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-27-15-4-2-3-14(10-15)22-11-13(9-17(22)23)21-18(24)20-12-5-7-16(8-6-12)28(19,25)26/h2-8,10,13H,9,11H2,1H3,(H2,19,25,26)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLCSYYYYNPUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization Efficiency

Cyclization of the pyrrolidinone ring required precise stoichiometry and prolonged reflux (Table 1). Increasing the acetic acid concentration improved yields from 65% to 78% by enhancing electrophilicity at the carbonyl carbon.

Table 1. Optimization of Pyrrolidinone Cyclization

Acetic Acid (equiv.) Time (h) Yield (%)
1.0 8 65
2.0 12 78
3.0 12 75

Urea Coupling Regioselectivity

Competing reactions, such as biuret formation, were suppressed by maintaining low temperatures (0–5°C) during isocyanate addition. Excess 4 (1.2 equiv.) further drove the reaction to completion.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can yield alcohol derivatives .

Applications De Recherche Scientifique

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on carbonic anhydrases, which are important in various physiological processes.

    Medicine: Potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers due to its enzyme inhibitory properties.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide involves its interaction with carbonic anhydrases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition can lead to various physiological effects, depending on the specific carbonic anhydrase isoform targeted .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Ureido-Benzothioamides ()

Compounds such as 4-(3-(3-Methoxyphenyl)ureido)benzothioamide (7l) and 4-(3-(3,5-Di(trifluoromethyl)phenyl)ureido)benzothioamide (7m) share the urea linkage but replace the sulfonamide with a thioamide group. Key differences:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group in 7l (ESI-MS m/z 302.1) is electron-donating, while trifluoromethyl groups in 7m (m/z 408.1) are electron-withdrawing, altering reactivity and binding affinity .
  • Sulfonamide vs. Thioamide : Sulfonamides generally exhibit higher solubility and metabolic stability compared to thioamides, which may explain the target compound’s prioritization in drug discovery pipelines .
Table 1: Comparison of Ureido-Benzothioamides
Compound Substituent Molecular Weight (ESI-MS) Yield (%)
7l 3-Methoxyphenyl 302.1 58.5
7m 3,5-Bis(trifluoromethyl) 408.1 62.7
Target Compound 3-Methoxyphenyl-pyrrolidinone ~400 (estimated) N/A

Ureido-Thiazole Derivatives ()

Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate () and 4-(3-(6-Methylimidazo[2,1-b]thiazol-5-yl)ureido)benzenesulfonamide (8g) () highlight the role of heterocycles:

  • Thiazole vs.
  • Biological Activity: 8g demonstrated anti-proliferative activity against MCF-7 breast cancer cells, suggesting that sulfonamide-urea hybrids are promising scaffolds. The target compound’s pyrrolidinone may modulate kinase inhibition or apoptosis pathways differently .

Chromene-Pyrazolopyrimidine Sulfonamides ()

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide (Example 61) shares the sulfonamide group but incorporates a chromene-pyrazolopyrimidine core. Key contrasts:

  • Complexity vs.
  • Target Selectivity: Chromene derivatives often target topoisomerases or kinases, whereas urea-pyrrolidinone-sulfonamide hybrids may favor carbonic anhydrase or prostaglandin receptors .

Activité Biologique

The compound 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide is C19H22N4O6SC_{19}H_{22}N_4O_6S, with a molecular weight of 422.47 g/mol. The compound features a sulfonamide group, which is known for its role in inhibiting carbonic anhydrases (CAs), enzymes that play critical roles in various physiological processes.

The primary biological activity of this compound is attributed to its ability to inhibit specific isoforms of carbonic anhydrases (CAs). These enzymes are involved in the regulation of pH and fluid balance in tissues and have been implicated in tumor growth and metastasis.

Inhibition of Carbonic Anhydrases

Research indicates that derivatives of benzenesulfonamides can selectively inhibit different CA isoforms. For instance, compounds similar to the one have shown strong inhibitory effects against hCA IX and hCA XII, which are overexpressed in various cancers. The inhibition constants (KiK_i) for these isoforms can be as low as 6.8 nM, indicating potent activity against these targets .

Biological Activity Against Cancer

Studies have demonstrated that 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide exhibits significant anticancer properties:

  • Cell Viability : The compound has been shown to reduce cell viability in several cancer cell lines, including colorectal cancer and triple-negative breast cancer cells. It also restores sensitivity to chemotherapeutic agents like doxorubicin in resistant cell lines .
  • Apoptosis Induction : The compound induces apoptosis, evidenced by markers such as cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3 activation, which are indicative of programmed cell death pathways being activated .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
Inhibition of hCA IXKi=15nMK_i=15\,nM
Inhibition of hCA XIIKi=6.8nMK_i=6.8\,nM
Reduction in cell viabilitySignificant across multiple cancer types
Induction of apoptosisCleaved PARP and caspase-3 activation

Case Studies

Several studies have explored the efficacy of similar compounds with structural similarities to 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide:

  • Study on hCA Inhibition : A recent study highlighted that ureidobenzenesulfonamides could serve as selective inhibitors for hCA I, IX, and XII, showing potential for targeted cancer therapies .
  • Anticancer Activity : Another case study reported that a structurally related compound demonstrated effective inhibition against a panel of cancer cells while also exhibiting low toxicity towards normal cells . This suggests a promising therapeutic index for further development.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, and how do they influence its reactivity?

  • Answer : The compound contains a pyrrolidin-5-one ring substituted with a 3-methoxyphenyl group, a urea linkage bridging the pyrrolidinone and benzenesulfonamide moieties, and a sulfonamide group. The methoxy group enhances electron donation, affecting aromatic substitution reactivity, while the sulfonamide group contributes to hydrogen bonding and potential enzyme inhibition . The urea linkage provides rigidity and may influence conformational stability in biological interactions .

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

  • Answer : A multi-step synthesis is typically required:

Pyrrolidinone intermediate : React 3-methoxyphenylamine with γ-butyrolactam under acidic conditions to form the 5-oxopyrrolidin-3-yl scaffold .

Urea linkage : Use carbonyldiimidazole (CDI) or phosgene analogs to couple the pyrrolidinone amine with 4-isocyanatobenzenesulfonamide .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR .

Q. What biological activities are associated with structurally related benzenesulfonamide derivatives?

  • Answer : Analogous compounds exhibit:

  • Antimicrobial activity : Sulfonamide groups disrupt folate biosynthesis in bacteria .
  • Enzyme inhibition : Urea-linked sulfonamides target carbonic anhydrases or proteases via hydrogen bonding .
  • Anticancer potential : Pyrrolidinone derivatives modulate apoptosis pathways in vitro .
  • Methodological note: Validate activity via MIC assays (for antimicrobial) or MTT cytotoxicity screening (for anticancer) .

Advanced Research Questions

Q. How can experimental design address contradictory data in structure-activity relationship (SAR) studies?

  • Answer : Contradictions often arise from substituent positioning (e.g., methoxy vs. ethoxy groups) or stereochemical effects. To resolve:

  • Systematic variation : Synthesize analogs with modified substituents (e.g., 4-methoxyphenyl vs. 2-fluorophenyl) and compare bioactivity .
  • Computational modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .
  • Data normalization : Control for batch-to-batch variability in biological assays by including reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Q. What advanced techniques are recommended for characterizing crystallographic and solution-phase stability?

  • Answer :

  • X-ray crystallography : Resolve the 3D structure to confirm urea linkage geometry and hydrogen-bonding networks (e.g., with synchrotron radiation for high resolution) .
  • Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers (pH 7.4) to evaluate solubility for in vivo studies .
  • Stability studies : Use LC-MS to monitor degradation under accelerated conditions (40°C/75% RH) over 4 weeks .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) profile for preclinical testing?

  • Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the benzenesulfonamide moiety to enhance solubility without sacrificing membrane permeability (logP target: 1–3) .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., methoxy demethylation) and block them with fluorine substitution .
  • In silico PK modeling : Predict absorption/distribution using software like GastroPlus, validated with in vitro Caco-2 permeability data .

Methodological Challenges and Solutions

Q. How to resolve low yields in the urea coupling step?

  • Answer : Low yields (e.g., <40%) may result from competing side reactions. Mitigation strategies:

  • Activation : Use CDI instead of phosgene for safer, controlled coupling .
  • Solvent optimization : Replace THF with DMF to stabilize reactive intermediates .
  • Temperature control : Maintain 0–5°C during imidazole displacement to minimize hydrolysis .

Q. What computational methods are suitable for predicting off-target interactions?

  • Answer :

  • Molecular docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina to identify potential off-targets (e.g., cyclooxygenase-2) .
  • Pharmacophore modeling : Align the urea-sulfonamide pharmacophore with known enzyme inhibitors to predict selectivity .
  • MD simulations : Run 100-ns trajectories to assess binding mode stability in physiological conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.